Itruvone

Description

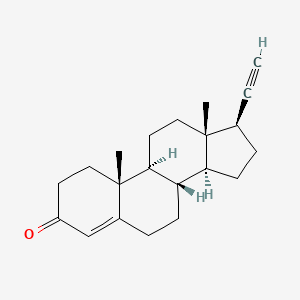

Structure

2D Structure

Properties

CAS No. |

21321-89-1 |

|---|---|

Molecular Formula |

C21H28O |

Molecular Weight |

296.4 g/mol |

IUPAC Name |

(8S,9S,10R,13S,14S,17R)-17-ethynyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H28O/c1-4-14-6-8-18-17-7-5-15-13-16(22)9-11-21(15,3)19(17)10-12-20(14,18)2/h1,13-14,17-19H,5-12H2,2-3H3/t14-,17-,18-,19-,20+,21-/m0/s1 |

InChI Key |

CHOUAXDNNAVGHR-NWSAAYAGSA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C#C)CCC4=CC(=O)CC[C@]34C |

Canonical SMILES |

CC12CCC3C(C1CCC2C#C)CCC4=CC(=O)CCC34C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Itruvone (PH10)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Itruvone (PH10) is an investigational neuroactive steroid analogue, classified as a pherine, under development for the treatment of Major Depressive Disorder (MDD). Administered as a nasal spray at microgram-level doses, this compound proposes a novel, rapid-onset mechanism of action that is fundamentally different from all currently approved antidepressants. Its therapeutic effect is believed to be mediated through the stimulation of nasal chemosensory neurons, without requiring systemic absorption or direct interaction with the central nervous system (CNS). This unique mode of action suggests a favorable safety profile, potentially avoiding the side effects commonly associated with systemic antidepressants and ketamine-based therapies. Preclinical and clinical data indicate that this compound engages the olfactory-amygdala neural circuits, leading to an increase in sympathetic nervous system activity and the release of catecholamines, which are associated with its antidepressant effects.

Core Mechanism of Action

This compound's proposed mechanism of action is initiated by its administration to the nasal cavity, where it is designed to engage and activate peripheral chemosensory neurons.[1][2] This interaction triggers a cascade of neural signals that propagate to key regions of the brain involved in mood regulation.

The primary pathway implicated in this compound's therapeutic effect is the olfactory-amygdala neural circuit .[3] Activation of this circuit is believed to modulate the activity of the limbic-hypothalamic sympathetic nervous system, resulting in an increased release of catecholamines, such as norepinephrine, from the midbrain. This neurochemical response is thought to underlie the rapid antidepressant effects observed in clinical studies.

A critical aspect of this compound's mechanism is its non-systemic nature. Preclinical studies have shown that following intranasal administration, this compound is essentially undetectable in the brain and most other tissues, including blood and plasma. This suggests that its therapeutic action is not dependent on direct binding to neuronal receptors within the CNS. Furthermore, in vitro studies have demonstrated that this compound does not directly bind to or modulate GABA-A receptors, distinguishing its mechanism from that of benzodiazepines and other neurosteroids that interact with this system.

Signaling Pathway

The proposed signaling pathway for this compound begins with its interaction with chemosensory receptors in the nasal epithelium. This initial binding event is transduced into an electrical signal that travels via the olfactory bulb to the amygdala and other limbic structures. The modulation of these circuits ultimately leads to downstream effects on neurotransmitter systems implicated in depression.

Quantitative Data

Clinical Efficacy (Phase 2A Study)

A randomized, double-blind, placebo-controlled Phase 2A study was conducted to evaluate the efficacy and safety of this compound in patients with MDD. The primary endpoint was the change from baseline in the 17-item Hamilton Depression Rating Scale (HAM-D-17) score.

| Treatment Group | N | Mean Baseline HAM-D-17 | Mean Reduction from Baseline at Week 1 | p-value vs. Placebo (Week 1) | Effect Size vs. Placebo (Week 1) | Mean Reduction from Baseline at Week 8 | p-value vs. Placebo (Week 8) | Effect Size vs. Placebo (Week 8) |

| Placebo | 10 | - | 4.2 | - | - | 10.9 | - | - |

| This compound 3.2 µg | 10 | - | - | - | 0.72 | - | - | 0.74 |

| This compound 6.4 µg | 10 | - | 10.1 | 0.03 | 1.01 | 17.8 | 0.02 | 0.95 |

| Data sourced from press releases and publications referencing the Phase 2A study. |

Preclinical Pharmacokinetics

A preclinical tissue distribution study in laboratory rats using radiolabeled this compound ([¹⁴C]PH10) demonstrated minimal systemic exposure following a single intranasal administration.

| Tissue | Detection Level |

| Brain | Essentially Undetectable |

| Blood | Essentially Undetectable |

| Plasma | Essentially Undetectable |

| Data sourced from a Vistagen press release on preclinical data. |

Experimental Protocols

Phase 2A Clinical Trial Methodology

-

Study Design: A randomized, double-blind, placebo-controlled, parallel-group, proof-of-concept study.

-

Participants: 30 male and female patients, aged 18-65, diagnosed with Major Depressive Disorder.

-

Treatment Arms:

-

Placebo nasal spray

-

This compound 3.2 µg nasal spray

-

This compound 6.4 µg nasal spray

-

-

Dosing Regimen: Intranasal administration twice daily for 8 weeks.

-

Primary Efficacy Endpoint: Change from baseline in the 17-item Hamilton Depression Rating Scale (HAM-D-17) total score.

-

Safety Assessments: Monitoring of adverse events, clinical laboratory tests, and vital signs.

Preclinical Radiolabeled Tissue Distribution Study

-

Objective: To assess the systemic absorption and brain penetration of this compound following intranasal administration.

-

Model: Laboratory rats.

-

Method: A single intranasal dose of radiolabeled this compound ([¹⁴C]PH10) was administered.

-

Analysis: The distribution of radioactivity was measured in various tissues, including the brain, blood, and plasma, at specified time points post-administration.

-

Key Finding: The study demonstrated that [¹⁴C]PH10 was essentially undetectable in the brain and most other tissues, supporting a non-systemic mechanism of action.

In Vitro GABA-A Receptor Binding Assay

-

Objective: To determine if this compound directly interacts with GABA-A receptors.

-

Methodology: While a specific detailed protocol for this compound has not been published, standard in vitro patch-clamp electrophysiology or radioligand binding assays are typically used. These assays would involve applying this compound at various concentrations (e.g., up to 10 µM) to cells expressing GABA-A receptors and measuring any changes in receptor activity or binding of a known GABA-A ligand.

-

Key Finding: Preclinical data indicates that this compound does not directly bind to or modulate GABA-A receptors at concentrations up to 10 µM.

Conclusion

This compound (PH10) represents a potential paradigm shift in the treatment of Major Depressive Disorder. Its novel, non-systemic mechanism of action, initiated by the activation of peripheral chemosensory neurons in the nasal cavity, offers the promise of rapid antidepressant efficacy without the systemic side effects that limit the utility of many current therapies. The modulation of the olfactory-amygdala neural circuit and subsequent increase in catecholamine release provide a plausible biological basis for its observed effects. Further clinical development, including larger Phase 2B and Phase 3 trials, will be crucial to fully elucidate its therapeutic potential and confirm the durability and safety of this innovative approach to treating depression.

References

Itruvone (PH10): A Technical Guide to a Novel, Non-Systemic Antidepressant

For Researchers, Scientists, and Drug Development Professionals

Abstract

Itruvone, with the developmental code name PH10, is an investigational neuroactive steroid, chemically identified as pregn-4-en-20-yn-3-one. It is classified as a "pherine," a synthetic neuroactive steroid administered intranasally at microgram-level doses.[1] Developed by Vistagen Therapeutics, this compound represents a novel approach to treating Major Depressive Disorder (MDD), for which it has received Fast Track designation from the U.S. Food and Drug Administration (FDA).[1] Its proposed mechanism of action is fundamentally different from all currently approved antidepressants, as it is designed to produce rapid-onset antidepressant effects without requiring systemic absorption or direct interaction with neurons in the central nervous system (CNS). This guide provides a detailed overview of this compound's mechanism, preclinical data, clinical trial results, and associated experimental methodologies.

Core Mechanism of Action: Peripheral Chemosensory Activation

This compound's therapeutic hypothesis centers on its local activity within the nasal cavity. Unlike traditional antidepressants that require systemic circulation to cross the blood-brain barrier, this compound is administered as a nasal spray and acts on peripheral chemosensory neurons.

The proposed signaling pathway is as follows:

-

Nasal Administration : Microgram-level doses of the odorless, synthetic pherine are delivered to the nasal passages.

-

Chemosensory Neuron Engagement : this compound binds to and activates specific receptors on peripheral chemosensory neurons located in the nasal mucosa. This interaction does not involve direct activation of GABA-A receptors.

-

Neural Circuit Regulation : The activation of these peripheral neurons directly modulates the olfactory-amygdala neural circuits.

-

Sympathetic System Activation : This modulation is believed to increase the activity of the limbic-hypothalamic sympathetic nervous system.

-

Catecholamine Release : The cascade culminates in the increased release of catecholamines, such as norepinephrine, from the midbrain, which is hypothesized to produce the rapid antidepressant effects.

A key aspect of this mechanism is its non-systemic nature, which preclinical data supports. This approach aims to minimize systemic side effects, drug-drug interactions, and safety concerns associated with oral and ketamine-based therapies.

References

Itruvone (PH10): A Technical Whitepaper on a Novel Neuroactive Pherine for Major Depressive Disorder

For Researchers, Scientists, and Drug Development Professionals

Abstract

Itruvone (developmental code name: PH10) is an investigational, first-in-class neuroactive agent, classified as a "pherine," currently under development for the treatment of Major Depressive Disorder (MDD). Administered as an odorless, tasteless nasal spray at microgram-level doses, this compound represents a paradigm shift from conventional antidepressant therapies.[1][2] Its proposed mechanism of action is unique, involving the activation of peripheral chemosensory neurons in the nasal cavity rather than requiring systemic absorption to exert its effects.[1][2][3] Clinical and preclinical data suggest a rapid onset of antidepressant effects with a favorable safety and tolerability profile. This technical guide provides a comprehensive overview of this compound, including its proposed mechanism of action, quantitative data from key clinical trials, detailed experimental protocols, and visualizations of its signaling pathways.

Introduction: The Emergence of Pherines

Pherines are a novel class of synthetic, odorless neuroactive steroids that engage nasal chemosensory receptors to induce rapid pharmacological effects on the central nervous system. Unlike traditional pheromones, which are often associated with reproductive behavior, pherines are designed to modulate neural circuits related to mood and emotion. This compound (pregn-4-en-20-yn-3-one) is a leading compound in this class, specifically investigated for its antidepressant properties. The non-systemic nature of its action presents a potential advantage over current antidepressants, which are often associated with systemic side effects. The U.S. Food and Drug Administration (FDA) has granted Fast Track designation for this compound as a potential treatment for MDD.

Proposed Mechanism of Action

This compound is designed to be administered intranasally at microgram-level doses. The proposed mechanism of action does not require systemic absorption or direct interaction with neuronal receptors in the brain. Instead, it is believed to engage and activate chemosensory receptors on peripheral neurons within the nasal cavity.

This initial peripheral interaction triggers a cascade of neural signals that propagate to key areas of the brain involved in mood regulation. Specifically, the proposed pathway involves the regulation of the olfactory-amygdala neural circuits. Activation of these circuits is thought to increase the activity of the limbic-hypothalamic sympathetic nervous system, leading to the release of catecholamines, such as norepinephrine and dopamine, from the midbrain. This neuromodulatory effect is hypothesized to produce rapid antidepressant effects.

Preclinical electrophysiology studies have indicated that this compound's mechanism of action does not involve the direct activation of GABA-A receptors, distinguishing it from benzodiazepines and other neurosteroids.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound and a general workflow for its clinical evaluation.

Quantitative Data Summary

The following tables summarize the key efficacy and safety data from a randomized, double-blind, placebo-controlled Phase 2a study of this compound in patients with MDD.

Table 1: Efficacy Results from Phase 2a Study - Change in HAM-D-17 Score

| Time Point | Treatment Group (Daily Dose) | Mean Reduction from Baseline | Placebo Group Mean Reduction | p-value | Effect Size |

| Week 1 | This compound (6.4 µg) | 10.1 | 4.2 | 0.03 | 1.01 |

| This compound (3.2 µg) | Data not specified | 4.2 | Data not specified | 0.72 | |

| Week 8 | This compound (6.4 µg) | 17.8 | 10.9 | 0.02 | 0.95 |

| This compound (3.2 µg) | Data not specified | 10.9 | Data not specified | 0.74 |

HAM-D-17: 17-item Hamilton Depression Rating Scale. A higher reduction indicates greater improvement.

Table 2: Safety and Tolerability from U.S. Phase 1 Study

| Adverse Event Category | Finding |

| Serious Adverse Events (SAEs) | None reported. |

| Discontinuations due to AEs | None reported. |

| Reported Adverse Events (AEs) | Fatigue and headache (mild, resolved without sequelae) in one subject. |

| Overall Assessment | Well-tolerated with a favorable safety profile. |

Experimental Protocols

Phase 2a Clinical Trial Protocol (Summarized)

This protocol is based on the published details of the randomized, double-blind, placebo-controlled, parallel-design Phase 2a study of this compound for MDD.

-

Objective: To evaluate the efficacy, safety, and tolerability of this compound in adults with MDD.

-

Study Population: Adult subjects diagnosed with Major Depressive Disorder.

-

Study Design:

-

Screening and Baseline: Patients were screened for eligibility and underwent a baseline assessment using the 17-item Hamilton Depression Rating Scale (HAM-D-17).

-

Randomization: Eligible patients were randomized to receive either this compound (at daily doses of 3.2 µg or 6.4 µg) or a matching placebo.

-

Administration: The investigational product was administered intranasally by the patient on a daily basis for 8 weeks.

-

Assessments: Efficacy was assessed weekly via the HAM-D-17 score. Safety and tolerability were monitored throughout the study.

-

-

Primary Efficacy Endpoint: The change from baseline in the HAM-D-17 score at Week 8.

-

Statistical Analysis: Comparisons between the active treatment groups and the placebo group were conducted to determine statistical significance.

Preclinical Radiolabeled Tissue Distribution Study (Summarized)

This protocol describes a preclinical study in laboratory rats to assess the systemic exposure of this compound.

-

Objective: To determine the tissue distribution, particularly in the brain and blood, of this compound following a single intranasal administration.

-

Test System: Laboratory rats.

-

Methodology:

-

Radiolabeling: this compound was radiolabeled with Carbon-14 ([¹⁴C]PH10).

-

Administration: A single dose of [¹⁴C]PH10 was administered intranasally to the rats. General procedures for intranasal administration in rodents involve anesthetizing the animal and instilling a small volume (e.g., 20-50 µl per nostril) of the solution into the nasal cavity.

-

Sample Collection: At various time points post-administration, tissues including the brain, blood, and plasma were collected.

-

Analysis: The amount of radioactivity in each tissue sample was quantified to determine the concentration of this compound and its metabolites.

-

-

Key Finding: The study demonstrated that radiolabeled this compound was essentially undetectable in the brain, blood, and plasma, supporting the proposed non-systemic mechanism of action.

In Vitro Electrophysiology Study (Summarized)

This protocol outlines an in vitro study to differentiate this compound's mechanism from that of benzodiazepines.

-

Objective: To determine if this compound directly activates or modulates GABA-A receptors.

-

Test System: In vitro patch-clamp electrophysiology setup.

-

Methodology:

-

Cell Preparation: Cells expressing GABA-A receptors were prepared for patch-clamp recording.

-

Compound Application: this compound was applied to the cells at various concentrations (up to 10 micromolar).

-

Electrophysiological Recording: The electrical currents across the cell membrane in response to GABA (the natural ligand) and in the presence of this compound were measured. This technique allows for the direct assessment of ion channel function.

-

-

Key Finding: this compound showed no direct agonist or antagonist effects on GABA-A receptors, indicating a mechanism of action distinct from benzodiazepines.

Conclusion

This compound (PH10) is a promising, novel investigational treatment for Major Depressive Disorder, operating through a unique, non-systemic mechanism as a neuroactive pherine. The available clinical data from a Phase 2a study demonstrates a rapid and statistically significant antidepressant effect with a favorable safety profile. Preclinical studies further support its proposed mechanism of action, involving the activation of peripheral nasal chemosensory neurons without requiring systemic absorption. As this compound advances to potential Phase 2B clinical development, it represents a significant innovation in the therapeutic landscape for depression, potentially offering a much-needed alternative for patients who do not respond to or tolerate current treatments. Further research is warranted to fully elucidate its neural circuitry and confirm its efficacy and safety in larger patient populations.

References

Chemical structure and properties of Itruvone

Following a comprehensive search of chemical and scientific databases, no information was found for a compound named "Itruvone."

This suggests that "this compound" may be:

-

A misspelled chemical name. Please verify the spelling of the compound.

-

A proprietary or internal codename. The compound may be under development and not yet publicly disclosed or indexed under this name.

-

A very new or recently discovered molecule that has not yet been cataloged in publicly accessible databases.

-

A hypothetical or fictional compound.

Without a verifiable chemical identity, it is not possible to provide the requested in-depth technical guide, including its chemical structure, properties, associated data, experimental protocols, or signaling pathways.

To proceed, please provide an alternative name, a CAS (Chemical Abstracts Service) number, a SMILES string, an InChI key, or any other available identifier for the compound of interest. This will enable a targeted search to retrieve the necessary information to fulfill your request.

An In-depth Technical Guide on the Core Effects of Itruvone (PH10) on Olfactory-Amygdala Circuits

Audience: Researchers, scientists, and drug development professionals.

Abstract: Itruvone (PH10) is an investigational, first-in-class, intranasally administered neuroactive pherine being developed for the treatment of Major Depressive Disorder (MDD). Its novel proposed mechanism of action is fundamentally different from all currently approved antidepressants.[1][2] Administered in microgram-level doses, this compound is designed to engage and activate chemosensory neurons in the nasal cavity.[1][3] This engagement is hypothesized to regulate the olfactory-amygdala neural circuits, leading to an increase in the activity of the limbic-hypothalamic sympathetic nervous system and the release of catecholamines, without requiring systemic absorption or direct activity on neurons in the brain. This guide provides a detailed overview of the preclinical and clinical data supporting this compound's mechanism of action, its effects on the olfactory-amygdala pathway, and the experimental protocols utilized in its investigation.

Proposed Mechanism of Action

This compound's unique proposed mechanism of action involves the activation of chemosensory neurons in the nasal passages. This initial interaction is believed to trigger a cascade of neural signals that modulate key brain circuits associated with mood and emotion. Unlike traditional antidepressants, this compound is not believed to require systemic uptake to exert its effects, which may contribute to its favorable safety profile.

The primary neural pathway implicated in this compound's therapeutic effects is the olfactory-amygdala circuit. The olfactory system has direct connections to the amygdala, a critical brain region for processing emotions. By modulating this circuit, this compound is thought to influence the activity of the limbic-hypothalamic sympathetic nervous system, leading to the release of catecholamines, which are neurotransmitters known to play a role in mood regulation.

Signaling Pathway Diagram

Caption: Proposed signaling pathway of this compound from nasal administration to antidepressant effects.

Clinical Efficacy Data

A Phase 2A clinical study of this compound in Major Depressive Disorder has provided quantitative data supporting its potential efficacy. The study was a randomized, double-blind, placebo-controlled trial where this compound was administered daily for 8 weeks at doses of 3.2 μg and 6.4 μg.

Table 1: Summary of Phase 2A Clinical Trial Results for this compound in MDD

| Treatment Group | N | Baseline HAM-D-17 Score (Mean) | Change from Baseline at Week 1 (Mean) | p-value vs. Placebo (Week 1) | Effect Size (Week 1) | Change from Baseline at Week 8 (Mean) | p-value vs. Placebo (Week 8) | Effect Size (Week 8) |

| Placebo | - | - | -4.2 | - | - | -10.9 | - | - |

| This compound (3.2 µg) | - | - | - | - | 0.72 | - | - | 0.74 |

| This compound (6.4 µg) | - | - | -10.1 | p = 0.03 | 1.01 | -17.8 | p = 0.02 | 0.95 |

Data extracted from publicly available reports. Note: The number of participants (N) in each group was not specified in the provided search results.

The results indicate that the 6.4 µg dose of this compound led to a statistically significant reduction in the 17-item Hamilton Depression Scale (HAM-D-17) score compared to placebo at both week 1 and week 8. Notably, strong effect sizes were observed for both active treatment groups at both time points.

Safety and Tolerability

Across multiple clinical studies, this compound has been well-tolerated. In the Phase 2A study, there were no reports of serious adverse events (SAEs). Importantly, this compound did not cause psychological side effects such as dissociation or hallucinations, which can be associated with other rapid-acting antidepressants. A U.S. Phase 1 study also demonstrated a favorable safety profile, with only mild and transient adverse events reported in a single subject (fatigue and headache).

Preclinical Evidence for a Non-Systemic Mechanism

To investigate the systemic exposure of this compound, a preclinical tissue distribution study was conducted in laboratory rats. This study utilized radiolabeled this compound ([14C]PH10) administered intranasally.

Table 2: Summary of Preclinical Tissue Distribution Study of Radiolabeled this compound

| Tissue | Detection of [14C]PH10 | Implication |

| Brain | Essentially undetectable | Supports the proposed mechanism of action that this compound does not need to cross the blood-brain barrier to produce its effects. |

| Blood and Plasma | Essentially undetectable | Indicates minimal systemic absorption following intranasal administration. |

| Other Tissues | Essentially undetectable | Further supports a localized action within the nasal cavity and subsequent neural signaling. |

These findings provide strong evidence for this compound's proposed non-systemic mechanism of action, suggesting that its effects are mediated through the activation of peripheral chemosensory neurons in the nasal cavity rather than direct interaction with CNS targets.

Experimental Protocols

Phase 2A Clinical Trial in MDD

-

Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.

-

Participants: Patients diagnosed with Major Depressive Disorder.

-

Intervention: Daily intranasal administration of this compound (3.2 µg or 6.4 µg) or placebo for 8 weeks.

-

Primary Outcome Measure: Change from baseline in the HAM-D-17 score.

-

Key Assessments: Efficacy and safety were assessed at baseline, week 1, and week 8.

Experimental Workflow: Phase 2A Clinical Trial

Caption: Workflow of the Phase 2A randomized, placebo-controlled clinical trial of this compound.

Preclinical Radiolabeled Tissue Distribution Study

-

Animal Model: Laboratory rats.

-

Intervention: A single intranasal administration of radiolabeled this compound ([14C]PH10).

-

Methodology: After a specified period, various tissues, including the brain, blood, and plasma, were collected and analyzed for the presence of the radiolabeled compound.

-

Objective: To determine the extent of systemic absorption and brain penetration of this compound following intranasal administration.

Conclusion

This compound represents a novel approach to the treatment of Major Depressive Disorder, with a proposed mechanism of action centered on the modulation of the olfactory-amygdala circuit. Clinical and preclinical data to date support its potential as a rapid-onset, well-tolerated antidepressant that does not require systemic absorption to exert its therapeutic effects. Further investigation, including planned Phase 2B clinical development, will be crucial to fully elucidate its efficacy and safety profile. The unique, non-systemic mechanism of this compound may offer a significant advantage over existing antidepressant therapies by potentially minimizing systemic side effects and drug-drug interactions.

References

- 1. This compound (PH10) | Vistagen's Novel Treatment for Major Depressive Disorder [vistagen.com]

- 2. Vistagen Announces Completion of Last Patient, Last Visit in Phase 1 Clinical Trial of this compound (PH10), an Investigational Pherine Nasal Spray for Major Depressive Disorder - BioSpace [biospace.com]

- 3. Major Depressive Disorder Treatment | Vistagen's this compound (PH10) [vistagen.com]

Preclinical Research on Itruvone (PH10): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Itruvone (PH10) is an investigational neuroactive pherine, administered as a nasal spray, currently under development for the treatment of major depressive disorder (MDD).[1] It represents a novel class of synthetic compounds designed to have a rapid onset of action through a mechanism that is fundamentally different from all currently approved antidepressants. Unlike conventional treatments that require systemic absorption to exert their effects on the central nervous system (CNS), this compound is administered in microgram-level doses and is engineered to engage peripheral chemosensory neurons in the nasal cavity. This engagement is hypothesized to trigger a cascade of neural signals that modulate key brain circuits associated with depression, without requiring direct entry into the brain or systemic circulation.[2]

This technical guide provides an in-depth overview of the core preclinical research that forms the scientific foundation for the clinical development of this compound. It summarizes key data from pivotal studies, details the experimental methodologies employed, and visualizes the proposed mechanism of action and experimental workflows.

Proposed Mechanism of Action

The proposed mechanism of action for this compound does not involve direct binding to neuronal receptors in the CNS or systemic uptake. Instead, it is believed to act peripherally on chemosensory receptors within the nasal epithelium.

Upon intranasal administration, this compound is thought to bind to specific chemosensory receptors, initiating a neural signaling cascade. These signals are transmitted via afferent neurons to the olfactory bulb and subsequently to deeper limbic structures, most notably the amygdala. This process is hypothesized to modulate the activity of olfactory-amygdala neural circuits.

The downstream effect of this modulation is believed to be an increase in the activity of the sympathetic nervous system and the subsequent release of key catecholamines—norepinephrine and dopamine—as well as serotonin from midbrain structures like the locus coeruleus and ventral tegmental area. This neurochemical response in brain regions critical for mood regulation is thought to produce the rapid antidepressant effects observed in clinical studies.

Crucially, preclinical research indicates that this mechanism is distinct from that of benzodiazepines, as this compound does not directly activate or modulate GABA-A receptors.

Key Preclinical Studies

Two core preclinical studies have been highlighted by Vistagen to support the novel mechanism and safety profile of this compound: a tissue distribution study in rats and an in vitro electrophysiology study on GABA-A receptors.

Radiolabeled Tissue Distribution Study

To confirm the non-systemic nature of this compound, a study was conducted to assess its distribution in the body following intranasal administration in laboratory rats.

While the complete, detailed study protocol has not been publicly released, a representative methodology for such a study, based on standard practices and similar studies with related compounds, is described below.

-

Test System: Laboratory rats (species and strain not specified in public releases).

-

Test Article: this compound, radiolabeled with Carbon-14 ([14C]PH10).

-

Administration: A single intranasal dose was administered to the rats.

-

Tissue Collection: At various time points post-administration, animals would be euthanized, and a comprehensive set of tissues, including the brain, blood, plasma, and other major organs, would be collected.

-

Analysis: The amount of radioactivity in each tissue sample would be measured, likely using liquid scintillation counting or quantitative whole-body autoradiography. This allows for the calculation of the concentration of this compound and/or its metabolites in each tissue.

The results of this study are critical to the central hypothesis of this compound's non-systemic action.

| Tissue | This compound ([14C]PH10) Concentration | Implication |

| Brain | Essentially Undetectable | Supports lack of direct CNS penetration. |

| Blood | Essentially Undetectable | Indicates minimal systemic absorption. |

| Plasma | Essentially Undetectable | Confirms minimal systemic exposure. |

| Table 1: Summary of Tissue Distribution Findings. |

The finding that radiolabeled this compound was "essentially undetectable" in the brain, blood, and plasma strongly supports the assertion that it exerts its therapeutic effects without significant systemic absorption, thereby minimizing the potential for systemic side effects.

In Vitro GABA-A Receptor Electrophysiology Study

To differentiate this compound's mechanism from that of benzodiazepines and other neurosteroids that act as positive allosteric modulators of the GABA-A receptor, an in vitro electrophysiology study was conducted.

Specific details of the protocol used for this compound have not been published. The following describes a standard whole-cell patch-clamp protocol used to assess the activity of compounds on GABA-A receptors.

-

Cell System: A cultured cell line (e.g., HEK293 or CHO cells) stably expressing specific subunits of the human GABA-A receptor (e.g., α1β2γ2).

-

Method: Whole-cell patch-clamp electrophysiology. This technique allows for the direct measurement of ion flow (chloride ions for GABA-A) through the receptor channels in response to chemical stimuli.

-

Procedure:

-

A baseline GABA-ergic current is established by applying a known, sub-maximal concentration of GABA (e.g., EC20) to the cell.

-

This compound is then co-applied with GABA to determine if it potentiates (increases) or inhibits the GABA-induced current.

-

This compound would also be applied in the absence of GABA to test for any direct agonist (channel-opening) activity.

-

The experiment would be repeated across a range of this compound concentrations.

-

This study provided key negative data, ruling out a primary mechanism of action common to many anxiolytic and sedative drugs.

| Test Condition | Concentration of this compound | Observed Effect on GABA-A Receptors |

| Agonist/Antagonist Activity | Up to 10 µM | No direct activation or inhibition of GABA-A receptors. |

| Table 2: Summary of In Vitro Electrophysiology Findings. |

The results demonstrated that this compound does not directly activate GABA-A receptors, distinguishing its mechanism from that of benzodiazepines. This finding is significant as it suggests that this compound may not be associated with the benzodiazepine-like side effects of sedation, cognitive impairment, or abuse liability.

Preclinical Toxicology

Comprehensive preclinical toxicology and safety pharmacology studies are a standard and mandatory component of any drug development program. These studies are designed to identify potential adverse effects and establish a safe dose range for clinical trials. For an intranasally administered drug, this would typically include local toxicity assessments of the nasal cavity in addition to standard systemic toxicology evaluations.

While Vistagen has reported that this compound has demonstrated a favorable safety and tolerability profile in all clinical studies to date, specific data from formal preclinical toxicology reports are not publicly available at this time.

Conclusion

The preclinical data for this compound (PH10) support a novel, non-systemic mechanism of action for the treatment of major depressive disorder. A pivotal tissue distribution study in rats demonstrated that intranasally administered this compound results in negligible exposure in the brain and systemic circulation, consistent with a peripherally initiated mode of action. Furthermore, in vitro electrophysiology studies have confirmed that this compound does not directly modulate GABA-A receptors, differentiating it from benzodiazepines and suggesting a potentially more favorable side effect profile. Together, these preclinical findings provide a strong rationale for the ongoing clinical development of this compound as a potentially rapid-acting and safe therapeutic option for patients with MDD.

References

Itruvone (PH10): A Novel, Non-Systemic Approach for Major Depressive Disorder

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Itruvone (PH10) is a first-in-class, investigational neuroactive pherine nasal spray in development by Vistagen Therapeutics for the treatment of Major Depressive Disorder (MDD). Administered in microgram-level doses, this compound presents a novel mechanism of action (MOA) that is fundamentally different from all currently approved antidepressants. Its proposed MOA does not rely on systemic absorption or direct binding to neuronal receptors in the central nervous system (CNS). Instead, it activates peripheral chemosensory neurons in the nasal passages, triggering a cascade of neural signals that modulate brain circuits implicated in depression. Preclinical and clinical data to date suggest this compound has the potential for rapid-onset antidepressant effects with a favorable safety and tolerability profile, potentially avoiding common side effects associated with systemic antidepressants such as sexual dysfunction and weight gain. The U.S. Food and Drug Administration (FDA) has granted Fast Track designation for the development of this compound for MDD.[1]

Introduction: The Unmet Need in MDD Treatment

Major Depressive Disorder is a leading cause of disability worldwide, affecting over 280 million people.[1] Despite a multitude of available treatments, a significant portion of patients do not achieve remission, and many experience burdensome side effects that lead to non-adherence. Current pharmacological therapies, including SSRIs, SNRIs, and tricyclic antidepressants, primarily act by modulating neurotransmitter levels systemically, which can result in a delayed onset of action and a range of undesirable side effects. Even rapid-onset therapies like ketamine are associated with psychological side effects and safety concerns. This compound's innovative, non-systemic approach aims to address these critical unmet needs by offering a potentially faster-acting and better-tolerated treatment option.

Mechanism of Action: A Peripherally-Initiated Neural Cascade

This compound, chemically known as pregn-4-en-20-yn-3-one, is a synthetic neuroactive steroid, or "pherine." It is odorless and administered as a nasal spray at very low doses. The proposed mechanism of action is unique among antidepressants:

-

Peripheral Activation: Upon intranasal administration, this compound binds to receptors on chemosensory neurons located in the nasal mucosa. This interaction is designed to occur without systemic absorption or entry into the brain.

-

Olfactory Bulb Stimulation: The activated chemosensory neurons transmit signals to the olfactory bulbs.

-

Limbic System Modulation: From the olfactory bulbs, the signal propagates to key nodes of the limbic system, particularly the amygdala. This process is believed to regulate the olfactory-amygdala neural circuits.

-

Sympathetic Nervous System and Catecholamine Release: The modulation of these circuits is thought to increase the activity of the limbic-hypothalamic sympathetic nervous system, leading to the release of catecholamines, such as norepinephrine, from the midbrain. This downstream effect is hypothesized to produce the rapid antidepressant effects observed in clinical studies.

This mechanism avoids direct interaction with CNS neurons, differentiating it from all current antidepressant classes.

References

The Role of Chemosensory Neurons in the Antidepressant Effects of Itruvone (PH10): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Itruvone (PH10) is an investigational neuroactive pherine nasal spray being developed for the treatment of Major Depressive Disorder (MDD).[1] It represents a novel therapeutic approach with a proposed mechanism of action that is fundamentally different from all currently approved antidepressants.[1] Administered in microgram-level doses, this compound is designed to be non-systemic, acting locally on chemosensory neurons within the nasal cavity to elicit rapid-onset antidepressant effects.[1] This guide provides an in-depth technical overview of the role of chemosensory neurons in the effects of this compound, summarizing key preclinical and clinical data, outlining experimental methodologies, and visualizing the proposed biological pathways.

Proposed Mechanism of Action

This compound's mechanism of action is hypothesized to be initiated by the binding of the molecule to receptors on chemosensory neurons in the nasal epithelium. This interaction is believed to trigger a cascade of neural signals that propagate through the olfactory-amygdala circuits to key regulatory centers in the brain, without the need for systemic absorption of the drug. Preclinical studies have shown that this compound does not directly activate GABA-A receptors, distinguishing its action from that of benzodiazepines and other neurosteroids. The proposed downstream effects include the activation of the limbic-hypothalamic sympathetic nervous system and the subsequent release of catecholamines, which are thought to mediate the antidepressant effects.

Preclinical Evidence: Tissue Distribution and Non-Systemic Action

A key aspect of this compound's therapeutic profile is its proposed non-systemic mechanism of action. This has been investigated in preclinical studies using radiolabeled this compound.

Experimental Protocol: Preclinical Tissue Distribution Study

While the full, detailed protocol from the definitive study by Cato, Baker, & Monti (2024) is not publicly available, a general methodology for such a study can be described based on standard practices for quantitative whole-body autoradiography (QWBA) in rodents following nasal administration.

Objective: To determine the tissue distribution of this compound following a single intranasal dose of [14C]PH10 in laboratory rats.

Methodology:

-

Test Article: this compound (PH10) is radiolabeled with Carbon-14 ([14C]PH10).

-

Animal Model: Male and female laboratory rats (e.g., Sprague-Dawley) are used.

-

Administration: A single dose of [14C]PH10 is administered intranasally.

-

Time Points: Animals are euthanized at various time points post-administration to assess the distribution and clearance of the radiolabeled compound.

-

Sample Collection and Processing: Whole-body cryosections are prepared at each time point.

-

Analysis: The sections are exposed to a phosphor imaging plate, and the distribution and concentration of radioactivity in various tissues (including the brain, blood, and plasma) are quantified using autoradiography and imaging analysis software. The lower limit of quantification (LLOQ) is established to determine the threshold for detection.

Results

The preclinical tissue distribution study demonstrated that following a single intranasal administration of [14C]PH10 in laboratory rats, the compound was essentially undetectable in the brain and most other tissues, including blood and plasma. This finding supports the hypothesis that this compound exerts its effects without requiring systemic absorption or crossing the blood-brain barrier.

Clinical Evidence: Phase 2A Efficacy in Major Depressive Disorder

A randomized, double-blind, placebo-controlled Phase 2A clinical trial was conducted to evaluate the efficacy and safety of this compound in patients with MDD.

Experimental Protocol: Phase 2A Clinical Trial

Objective: To assess the efficacy, safety, and tolerability of two different doses of this compound nasal spray compared to placebo in adult patients with MDD.

Study Design:

-

Population: Adult patients diagnosed with MDD.

-

Intervention: Patients were randomized to receive one of three treatments for 8 weeks:

-

This compound 3.2 µg (low dose)

-

This compound 6.4 µg (high dose)

-

Placebo

-

-

Administration: The investigational product was self-administered as a nasal spray.

-

Primary Outcome Measure: Change from baseline in the 17-item Hamilton Depression Rating Scale (HAM-D-17) score at week 8.

-

Secondary Outcome Measures: Early onset of action (change in HAM-D-17 at week 1), responder rates, and remission rates.

Quantitative Data

The results of the Phase 2A clinical trial demonstrated a rapid and sustained antidepressant effect for this compound, particularly at the 6.4 µg dose.

| Outcome Measure | Placebo | This compound 3.2 µg | This compound 6.4 µg | p-value (vs. Placebo) |

| Mean Reduction in HAM-D-17 at Week 1 | 4.2 | - | 10.1 | 0.03 |

| Mean Reduction in HAM-D-17 at Week 8 | 10.9 | - | 17.8 | 0.02 |

| Effect Size at Week 1 | - | 0.72 | 1.01 | N/A |

| Effect Size at Week 8 | - | 0.74 | 0.95 | N/A |

Data compiled from publicly available press releases and clinical trial reports.

Visualizing the Mechanism and Workflow

Proposed Signaling Pathway of this compound

The following diagram illustrates the putative signaling pathway of this compound, from its interaction with chemosensory neurons to the proposed downstream effects in the brain. This pathway is based on the known actions of vomeropherins and the publicly disclosed information about this compound.

Caption: Proposed signaling pathway of this compound.

Experimental Workflow: Preclinical Tissue Distribution Study

This diagram outlines the typical workflow for a preclinical quantitative whole-body autoradiography study.

Caption: Preclinical tissue distribution study workflow.

Experimental Workflow: Phase 2A Clinical Trial

This diagram provides a simplified workflow for the Phase 2A clinical trial of this compound.

Caption: Phase 2A clinical trial workflow.

Discussion and Future Directions

The available data suggest that this compound's engagement with chemosensory neurons in the nasal cavity is the initiating event in a novel, non-systemic mechanism for achieving rapid antidepressant effects. The preclinical data strongly support the lack of systemic absorption, which may translate to a favorable safety profile with a reduced risk of systemic side effects and drug-drug interactions. The Phase 2A clinical data provide preliminary evidence of efficacy in patients with MDD.

Further research is warranted to fully elucidate the specific molecular targets and intracellular signaling pathways activated by this compound in chemosensory neurons. Identification of the specific receptor subtypes involved would be a significant step forward in understanding its mechanism of action. Additionally, larger-scale clinical trials are needed to confirm the efficacy and safety of this compound and to further characterize its clinical profile.

Conclusion

This compound represents a promising new paradigm in the treatment of MDD. Its unique, non-systemic mechanism of action, initiated by the activation of chemosensory neurons, offers the potential for rapid-onset antidepressant effects with a differentiated safety profile. Continued research and clinical development will be crucial in determining the ultimate role of this compound in the management of major depressive disorder.

References

An In-depth Technical Guide to the Pharmacodynamics of Intranasal Itruvone

Disclaimer: "Itruvone" is a fictional substance. The following technical guide has been generated using intranasal Naloxone as a placeholder to provide a comprehensive template that adheres to the requested format and content structure. All data, protocols, and pathways described herein pertain to Naloxone and are intended to serve as a structural example for researchers, scientists, and drug development professionals.

Executive Summary

This document provides a detailed overview of the pharmacodynamics of intranasal Naloxone, a competitive opioid receptor antagonist. It covers the mechanism of action, receptor binding kinetics, and the physiological responses elicited upon administration. This guide summarizes quantitative data in tabular form, details key experimental methodologies, and provides visual representations of signaling pathways and experimental workflows to facilitate a comprehensive understanding for drug development professionals and researchers.

Mechanism of Action

Naloxone functions as a non-selective, competitive antagonist at opioid receptors, with its primary therapeutic effect mediated through the µ-opioid receptor (MOR).[1][2] It exhibits the highest binding affinity for the MOR, followed by the δ-opioid receptor (DOR), and the lowest for the κ-opioid receptor (KOR).[1] In the context of an opioid overdose, naloxone reverses the depression of the central nervous system and respiratory system by displacing opioid agonists from these receptors.[1][2]

When an opioid agonist like fentanyl binds to the MOR, it activates a G-protein signaling cascade, leading to analgesia, euphoria, and, in cases of overdose, severe respiratory depression. Naloxone, acting as a competitive antagonist, binds to the same receptor site but does not activate the downstream signaling pathway. Instead, it effectively blocks the receptor, preventing the agonist from binding and exerting its effects. Recent studies suggest naloxone works by jamming the receptor in an early, latent state, preventing the conformational changes required for G-protein activation and subsequent signaling. Due to its high affinity and rapid receptor association/dissociation kinetics, naloxone can quickly displace bound opioids, thereby reversing their life-threatening effects. The onset of action for intranasal naloxone is typically within ten minutes.

Signaling Pathway Diagram

The following diagram illustrates the competitive antagonism of Naloxone at the µ-opioid receptor, preventing the signaling cascade typically initiated by an opioid agonist.

References

Methodological & Application

Application Notes and Protocols for Itruvone (PH10) Nasal Spray

For Researchers, Scientists, and Drug Development Professionals

Introduction

Itruvone (PH10) is an investigational, first-in-class, synthetic neuroactive steroid formulated as a nasal spray for the potential treatment of Major Depressive Disorder (MDD).[1][2][3] It is designed to be administered in microgram-level doses and is proposed to have a rapid onset of action. The mechanism of action of this compound is fundamentally different from all currently approved antidepressants. It does not require systemic absorption to exert its effects. The U.S. Food and Drug Administration (FDA) has granted Fast Track designation for the development of this compound for the treatment of MDD.

Mechanism of Action

This compound is an odorless and tasteless synthetic pherine that acts on chemosensory receptors in the nasal cavity. This initial interaction triggers a cascade of neural signals that modulate brain circuits associated with depression, without the drug needing to cross the blood-brain barrier.

The proposed mechanism of action involves the following steps:

-

Activation of Nasal Chemosensory Receptors: Intranasally administered this compound binds to and activates chemosensory neurons in the nasal passages.

-

Signal Transduction to the Olfactory Bulb and Amygdala: This activation generates neural signals that are transmitted to the olfactory bulb and subsequently to the limbic system, particularly the amygdala.

-

Modulation of Neural Circuits: The signals are believed to regulate the olfactory-amygdala neural circuits, which play a key role in mood and emotion.

-

Increased Sympathetic Nervous System Activity and Catecholamine Release: This modulation is thought to increase the activity of the limbic-hypothalamic sympathetic nervous system, leading to the release of catecholamines, such as norepinephrine and dopamine, from the midbrain.

Preclinical studies have shown that this compound's mechanism of action does not involve the direct activation of GABA-A receptors, distinguishing it from benzodiazepines and other neurosteroids.

Signaling Pathway

References

Application Notes and Protocols for Studying Itruvone in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques and protocols for the preclinical evaluation of Itruvone in animal models. This compound (also known as PH10) is an investigational neuroactive pherine nasal spray with a novel proposed mechanism of action for the treatment of major depressive disorder (MDD)[1].

Introduction to this compound

This compound is a synthetic neuroactive agent administered as a nasal spray at microgram-level doses[1]. Its proposed mechanism of action is distinct from all currently approved antidepressants. It is designed to engage and activate chemosensory neurons in the nasal cavity, which in turn modulate neural circuits in the brain to produce antidepressant effects, without requiring systemic absorption or direct activity on neurons in the brain[1]. This localized action in the nasal cavity is believed to minimize systemic side effects often associated with oral antidepressants.

Mechanism of Action

This compound's proposed mechanism of action involves the regulation of the olfactory-amygdala neural circuits. This is thought to increase the activity of the sympathetic autonomic nervous system and stimulate the release of catecholamines from the midbrain. Preclinical data suggests that this compound does not directly activate GABA-A receptors in the brain. A key feature of this compound is its potential to exert its effects without significant systemic exposure. A preclinical study in laboratory rats using radiolabeled this compound ([14C]PH10) demonstrated that a single intranasal administration was essentially undetectable in the brain and most other tissues, including blood and plasma.

Potential Research Applications in Animal Models

Given its novel mechanism of action, this compound can be studied in various animal models to elucidate its therapeutic potential and underlying biology. Key research areas include:

-

Efficacy studies in models of depression: To confirm and expand upon the antidepressant-like effects observed in clinical trials.

-

Pharmacokinetic and pharmacodynamic (PK/PD) studies: To understand the time course of action and the relationship between dose, exposure (if any), and pharmacological effect.

-

Safety and toxicology studies: To establish a comprehensive safety profile for regulatory submissions.

-

Mechanism of action studies: To further investigate the neural circuits and signaling pathways modulated by this compound.

Data Presentation

Summary of Publicly Available Preclinical Data

The following table summarizes the key findings from a preclinical tissue distribution study of this compound in laboratory rats.

| Parameter | Animal Model | Route of Administration | Key Findings | Reference |

| Tissue Distribution | Laboratory Rats | Intranasal | Single administration of radiolabeled this compound ([14C]PH10) was essentially undetectable in the brain, blood, and plasma. |

Template for Efficacy Studies in Animal Models of Depression

| Animal Model | Treatment Group | N | Primary Outcome Measure(s) | Secondary Outcome Measure(s) | Key Findings |

| e.g., Chronic Mild Stress (CMS) | Vehicle Control | e.g., Sucrose preference test | e.g., Forced swim test, open field test | ||

| This compound (low dose) | |||||

| This compound (high dose) | |||||

| Positive Control |

Experimental Protocols

The following are detailed protocols for key experiments to study this compound in animal models. These are generalized protocols and should be adapted based on specific research questions and institutional guidelines.

Protocol 1: Evaluation of Antidepressant-like Efficacy in a Chronic Mild Stress (CMS) Model in Rats

Objective: To assess the efficacy of intranasally administered this compound in reversing anhedonia and behavioral despair in a rat model of depression.

Materials:

-

Adult male Wistar or Sprague-Dawley rats

-

This compound nasal spray formulation

-

Vehicle control (placebo formulation)

-

Positive control (e.g., a standard antidepressant)

-

Apparatus for chronic mild stressors (e.g., wet bedding, restraint tubes, altered light/dark cycle)

-

Sucrose preference test apparatus

-

Forced swim test cylinder

-

Open field arena

Procedure:

-

Induction of CMS:

-

House rats individually and expose them to a variable sequence of mild, unpredictable stressors over a period of 4-6 weeks.

-

Stressors may include: cage tilt, soiled cage, food or water deprivation, overnight illumination, restraint, and exposure to an empty water bottle.

-

Monitor body weight and sucrose consumption weekly to confirm the induction of a depressive-like state.

-

-

Treatment Administration:

-

After the stress induction period, divide the animals into treatment groups (Vehicle, this compound low dose, this compound high dose, Positive Control).

-

Administer the assigned treatment intranasally once daily for 2-4 weeks. Ensure proper administration technique to target the nasal cavity.

-

-

Behavioral Testing:

-

Sucrose Preference Test (SPT): Conduct at baseline (before stress), after stress induction, and weekly during the treatment period. Present rats with two pre-weighed bottles, one with 1% sucrose solution and one with water. Calculate sucrose preference as the percentage of sucrose solution consumed relative to the total fluid intake.

-

Forced Swim Test (FST): Conduct at the end of the treatment period. Place each rat in a cylinder of water from which it cannot escape for a 5-minute session. Record the total duration of immobility.

-

Open Field Test (OFT): Assess general locomotor activity and anxiety-like behavior. Place each rat in the center of an open field arena and record its activity for 5-10 minutes. Measure parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.

-

-

Data Analysis:

-

Analyze data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare treatment groups.

-

Protocol 2: Pharmacokinetic (PK) and Tissue Distribution Study in Rats

Objective: To determine the systemic exposure and tissue distribution of this compound following intranasal administration.

Materials:

-

Radiolabeled this compound (e.g., [14C]PH10)

-

Adult male Sprague-Dawley rats

-

Intranasal administration device

-

Blood collection supplies (e.g., capillary tubes, EDTA tubes)

-

Tissue dissection tools

-

Liquid scintillation counter or other appropriate radioactivity detection method

Procedure:

-

Animal Dosing:

-

Administer a single intranasal dose of radiolabeled this compound to each rat.

-

-

Sample Collection:

-

At predetermined time points (e.g., 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours) post-dose, collect blood samples via tail vein or cardiac puncture.

-

At the final time point, euthanize the animals and collect various tissues, including brain, nasal turbinates, lungs, liver, kidneys, and spleen.

-

-

Sample Processing:

-

Process blood to obtain plasma.

-

Homogenize tissue samples.

-

-

Radioactivity Measurement:

-

Measure the amount of radioactivity in plasma and tissue homogenates using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the concentration of this compound (or its metabolites) in each sample based on the specific activity of the radiolabeled compound.

-

Determine key PK parameters for plasma, such as Cmax, Tmax, AUC, and half-life.

-

Calculate the concentration of the compound in different tissues to assess distribution.

-

Protocol 3: Acute and Sub-chronic Toxicity Studies in Rodents

Objective: To evaluate the potential toxicity of this compound after single and repeated intranasal administration.

Materials:

-

This compound nasal spray formulation

-

Vehicle control

-

Male and female rats and mice

-

Standard toxicology observation and recording equipment

Procedure:

-

Acute Toxicity Study:

-

Administer a single, high dose of this compound intranasally to a group of rodents.

-

Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for 14 days.

-

At the end of the observation period, perform a gross necropsy on all animals.

-

-

Sub-chronic Toxicity Study (e.g., 28-day study):

-

Administer this compound intranasally daily for 28 days at multiple dose levels (low, mid, high) to groups of rodents. A control group will receive the vehicle.

-

Conduct daily clinical observations and weekly body weight and food consumption measurements.

-

At the end of the treatment period, collect blood for hematology and clinical chemistry analysis.

-

Perform a full necropsy and collect organs for histopathological examination.

-

Include a recovery group that is observed for an additional period (e.g., 14 days) after the last dose to assess the reversibility of any findings.

-

-

Data Analysis:

-

Analyze all data for dose-dependent effects and compare with the control group to identify any potential target organs of toxicity.

-

Mandatory Visualizations

Proposed Signaling Pathway of this compound

Caption: Proposed mechanism of action of this compound.

Experimental Workflow for Preclinical Evaluation of this compound

Caption: General experimental workflow for this compound.

References

Application Notes and Protocols for In Vitro Evaluation of Itruvone Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Itruvone (PH10) is an investigational, odorless, synthetic neuroactive pherine nasal spray with a novel, rapid-onset mechanism of action for the potential treatment of major depressive disorder (MDD).[1][2] Unlike conventional antidepressants, this compound is designed to be non-systemic. It is administered in microgram-level doses to engage and activate chemosensory neurons in the nasal cavity.[1][3][4] This activation of peripheral neurons triggers neural circuits in the brain, including the olfactory-amygdala pathways, leading to an increase in the activity of the sympathetic autonomic nervous system and the release of catecholamines, which is believed to produce its antidepressant effects. Preclinical studies have shown that this compound is essentially undetectable in the brain and blood plasma following intranasal administration, highlighting its proposed mechanism of action that avoids direct central nervous system (CNS) activity and systemic absorption.

These application notes provide detailed protocols for relevant in vitro and ex vivo assays to characterize the activity of this compound and similar pherine compounds. Given its unique mode of action, standard in vitro assays for CNS drugs are not applicable. The primary focus is on assays that directly measure the activation of nasal chemosensory neurons.

Key In Vitro and Ex Vivo Assays for this compound Activity

The cornerstone for assessing the primary pharmacodynamic effect of this compound is the measurement of electrical activity in the nasal chemosensory epithelium. Additionally, in vitro models of the human nasal epithelium are valuable for secondary characterization, including safety and metabolism studies.

Table 1: Summary of Key Assays for this compound Evaluation

| Assay Name | Description | Key Parameters Measured |

| Electrogram of Nasal Receptors (EGNR) | An ex vivo electrophysiological recording from the nasal chemosensory epithelium to measure the collective electrical response of sensory neurons to a stimulus. This is the most direct measure of this compound's primary activity. | Amplitude and duration of the electrical potential change upon exposure to this compound. |

| Patch-Clamp Electrophysiology on Isolated Nasal Sensory Neurons | A technique to record ion channel activity from individual isolated chemosensory neurons. This can provide detailed mechanistic insights into how this compound activates these cells. | Changes in membrane potential, ion channel currents (e.g., voltage-gated currents), and firing of action potentials. |

| Calcium Imaging of Nasal Sensory Neurons | A fluorescence microscopy-based method to measure changes in intracellular calcium concentration in response to stimuli. This serves as a surrogate for neuronal activation. | Changes in fluorescence intensity, indicating influx of calcium upon neuron activation. |

| Primary Human Nasal Epithelial Cell Culture Assays | In vitro models using primary cells from human nasal biopsies to assess cytotoxicity, metabolism, and barrier integrity. | Cell viability (e.g., using MTT or Alamar Blue assays), metabolic product formation, and transepithelial electrical resistance (TEER). |

Experimental Protocols

Electrogram of Nasal Receptors (EGNR)

This protocol is adapted from methodologies used to assess the activity of pherine compounds.

Objective: To measure the direct depolarizing effect of this compound on the chemosensory neurons of the nasal epithelium.

Materials:

-

Freshly isolated nasal epithelial tissue from a relevant animal model (e.g., rodent) or human biopsy.

-

Artificial cerebrospinal fluid (aCSF) or a suitable buffer for maintaining tissue viability.

-

This compound solutions at various concentrations.

-

Recording and reference electrodes (e.g., Ag/AgCl electrodes).

-

Amplifier and data acquisition system.

-

Perfusion system.

Procedure:

-

Carefully dissect the nasal septum to expose the vomeronasal organ (VNO) or the main olfactory epithelium.

-

Place the tissue in a recording chamber continuously perfused with oxygenated aCSF at a physiological temperature (e.g., 34-37°C).

-

Position the recording electrode on the surface of the chemosensory epithelium and the reference electrode in the bath.

-

Allow the preparation to stabilize and establish a baseline recording.

-

Apply this compound solutions of increasing concentrations to the epithelial surface via the perfusion system for a defined duration.

-

Record the resulting slow negative potential, which reflects the summation of generator potentials from the responding sensory neurons.

-

Perform washout with aCSF between applications to allow the response to return to baseline.

-

Analyze the amplitude and duration of the EGNR for each concentration of this compound.

Data Presentation:

| This compound Concentration | EGNR Amplitude (µV) | EGNR Duration (s) |

| Vehicle Control | ||

| Concentration 1 | ||

| Concentration 2 | ||

| Concentration 3 |

Patch-Clamp Electrophysiology of Isolated Olfactory Sensory Neurons

This protocol is based on established methods for studying the electrophysiological properties of human olfactory sensory neurons.

Objective: To characterize the specific effects of this compound on the ion channels and membrane potential of individual chemosensory neurons.

Materials:

-

Acutely dissociated olfactory sensory neurons from nasal tissue biopsies.

-

Cell culture medium and supplements.

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition software.

-

Borosilicate glass capillaries for pipette fabrication.

-

Intracellular and extracellular recording solutions.

-

This compound solutions.

Procedure:

-

Isolate olfactory sensory neurons from fresh nasal tissue using enzymatic and mechanical dissociation.

-

Plate the dissociated cells on coated coverslips and allow them to adhere.

-

Transfer a coverslip to the recording chamber on the microscope of the patch-clamp setup, perfused with extracellular solution.

-

Using a high-magnification objective, identify a healthy-looking neuron.

-

Approach the cell with a fire-polished glass pipette filled with intracellular solution and form a high-resistance (GΩ) seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Record baseline membrane potential and ion channel activity in voltage-clamp or current-clamp mode.

-

Apply this compound to the cell using a local perfusion system.

-

Record changes in holding current, membrane potential, and action potential firing in response to this compound.

-

Analyze the data to determine the specific ion channels modulated by this compound.

Primary Human Nasal Epithelial Cell Culture for Cytotoxicity Assessment

This protocol outlines a general method for establishing primary nasal epithelial cell cultures to assess the safety of nasally administered compounds.

Objective: To evaluate the potential cytotoxic effects of this compound on human nasal epithelial cells.

Materials:

-

Human nasal epithelial cells obtained from biopsies.

-

Cell culture medium (e.g., DMEM/F-12) with appropriate supplements.

-

Cell culture plates or inserts.

-

This compound solutions at various concentrations.

-

MTT or other viability assay reagents.

-

Plate reader.

Procedure:

-

Establish primary cultures of human nasal epithelial cells from biopsies.

-

Seed the cells in 96-well plates and culture until they reach a confluent monolayer.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Replace the medium in the wells with the this compound solutions and a vehicle control.

-

Incubate the cells for a specified period (e.g., 24, 48 hours).

-

At the end of the incubation, perform a cell viability assay according to the manufacturer's instructions (e.g., add MTT reagent, incubate, and then solubilize formazan crystals).

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value if applicable.

Data Presentation:

| This compound Concentration | Cell Viability (%) |

| Vehicle Control | 100 |

| Concentration 1 | |

| Concentration 2 | |

| Concentration 3 | |

| Concentration 4 |

Visualizations

Signaling Pathway of a Vomeronasal Sensory Neuron

Caption: Proposed signaling cascade in a vomeronasal sensory neuron upon activation by this compound.

Experimental Workflow for EGNR Assay

Caption: Workflow for measuring this compound activity using the Electrogram of Nasal Receptors (EGNR) assay.

Logical Relationship of this compound's Proposed Mechanism of Action

References

- 1. Shedding light on human olfaction: Electrophysiological recordings from sensory neurons in acute slices of olfactory epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Vistagen Reports Findings on PH80’s Brain and Autonomic Effects in Women with Menopausal Hot Flashes at The Menopause Society 2025 Annual Meeting | Vistagen Therapeutics, Inc [vistagen.com]

- 4. biorxiv.org [biorxiv.org]

Application Notes and Protocols for Itruvone (PH10) Clinical Trials

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the clinical trial design and associated protocols for Itruvone (PH10), an investigational neuroactive pherine nasal spray for the treatment of Major Depressive Disorder (MDD). The information is synthesized from published clinical trial data and standard clinical research protocols.

Introduction to this compound (PH10)

This compound is a synthetic, odorless, investigational neuroactive agent administered intranasally at microgram-level doses.[1][2] Its proposed mechanism of action is fundamentally different from all currently approved antidepressants.[2] It is designed to engage and activate chemosensory neurons in the nasal cavity, which in turn activate neural circuits in the brain associated with antidepressant effects, without requiring systemic absorption or direct activity on neurons in the brain.[1][2] This novel mechanism is believed to involve the regulation of olfactory-amygdala neural circuits, leading to an increase in sympathetic autonomic nervous system activity and the release of catecholamines from the midbrain.

Clinical evidence from a Phase 2A study suggests that this compound has a rapid onset of action, with antidepressant effects observed within the first week of treatment. The FDA has granted Fast Track designation for the investigation of this compound as a potential treatment for MDD.

Proposed Mechanism of Action Signaling Pathway

The proposed mechanism of action for this compound involves a unique pathway that originates in the nasal cavity and modulates brain activity without direct systemic exposure.

Caption: Proposed mechanism of action for this compound (PH10).

Clinical Trial Design: Phase 2A Study Synopsis

The following table summarizes the design of a completed randomized, double-blind, placebo-controlled, parallel-group Phase 2A clinical trial of this compound in patients with MDD.

| Parameter | Description |

| Study Title | A Placebo Controlled Trial of PH10: Test of a New Rapidly Acting Intranasally Administered Antidepressant. |

| Study Phase | Phase 2A. |

| Primary Objective | To evaluate the efficacy of this compound in subjects diagnosed with Major Depressive Disorder. |

| Secondary Objective | To assess the safety and tolerability of intranasally administered this compound. |

| Study Design | Double-blind, randomized, placebo-controlled, 9-week parallel-group trial conducted at a single clinical site. |

| Patient Population | Adults diagnosed with Major Depressive Disorder. |

| Number of Patients | 30 subjects were randomized. |

| Treatment Arms | 1. This compound Low Dose (3.2µ g/day ) 2. This compound High Dose (6.4µ g/day ) 3. Placebo. |

| Route of Administration | Intranasal. |

| Treatment Duration | 8 weeks. |

| Primary Efficacy Endpoint | Change from baseline in the 17-item Hamilton Depression Rating Scale (HAM-D-17) total score. |

Summary of Clinical Trial Data

Efficacy Results (Phase 2A)

The following table summarizes the key efficacy findings from the Phase 2A clinical trial.

| Endpoint | Placebo Group | This compound Low Dose (3.2µg) | This compound High Dose (6.4µg) | Statistical Significance (High Dose vs. Placebo) |

| Mean HAM-D-17 Reduction at Week 1 | 4.2 points | - | 10.1 points | p = 0.03. |

| Mean HAM-D-17 Reduction at Week 8 (Endpoint) | 10.9 points | - | 17.8 points | p = 0.022. |

| Effect Size vs. Placebo at Week 1 | - | 0.72 | 1.01 | - |

| Effect Size vs. Placebo at Week 8 | - | 0.74 | 0.95 | - |

| Responder Rate at Week 8 | 60% | 90% | 80% | p > 0.05 |

| Remission Rate at Week 8 | 20% | 80% | 60% | - |

Safety and Tolerability (Phase 1 and 2A)

Across Phase 1 and 2A studies, this compound has been well-tolerated with a favorable safety profile.

| Safety Parameter | Findings |

| Serious Adverse Events (SAEs) | No SAEs were reported in the Phase 1 or Phase 2A studies. |

| Discontinuations due to Adverse Events | No discontinuations due to adverse events were reported in the Phase 1 study. |

| Common Adverse Events (Phase 1) | In the Phase 1 study, fatigue and headache were reported in one subject, both were mild and resolved without sequelae. |

| Psychological Side Effects | This compound did not cause psychological side effects such as dissociation or hallucinations. |

| Systemic Exposure | Believed not to require systemic absorption to produce antidepressant effects. |

Experimental Protocols

The following sections provide detailed methodologies for key experiments in a clinical trial of this compound, based on the Phase 2A study and standard clinical practices.

Investigational Product Administration Protocol

Objective: To ensure consistent and accurate self-administration of this compound nasal spray.

Materials:

-

This compound (PH10) or placebo nasal spray device.

-

Patient diary for recording administration times.

Procedure:

-

Patient Training: All participants should be thoroughly trained by clinical site staff on the correct technique for nasal spray administration.

-

Dosage: Patients are instructed to administer one spray into each nostril daily.

-

Administration Technique (Standard Procedure):

-

Gently blow the nose to clear the nostrils.

-